molecular formula C15H16N2O2 B5652434 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)acetamide

2-(2-methylphenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5652434
M. Wt: 256.30 g/mol
InChI Key: CBUXFALCKPRMBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogs, including various substituents and modifications, involves several steps, including acylation, reductive amination, and the use of palladium-mediated reactions for introducing specific functional groups. These methods demonstrate the complexity and versatility in synthesizing compounds with specific pharmacological targets (Barlow et al., 1991), (Hoareau & Scott, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)acetamide can be characterized by spectroscopic techniques such as X-ray diffraction, NMR, and IR spectroscopy. These analyses provide detailed information on the crystal system, space group, and conformational stability, essential for understanding the compound's molecular architecture (Geetha, Sribalan, & Lakshmi, 2023).

Chemical Reactions and Properties

The chemical reactivity and interactions of related compounds can be analyzed through their involvement in various chemical reactions, such as palladium-mediated synthesis, reductive carbonylation, and reactions with different reagents to introduce or modify functional groups, showcasing the compound's versatility and reactivity under different conditions (Vavasori, Capponi, & Ronchin, 2023).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal form, of compounds structurally similar to 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)acetamide, can be inferred from their synthesis and molecular structure analysis. These properties are crucial for determining the compound's applicability in various environments and formulations.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives or conjugates, are determined through experimental studies and theoretical calculations. Such analyses help in understanding the compound's behavior in biological systems and its potential for further modification (Nonoyama, Tomita, & Yamasaki, 1975).

properties

IUPAC Name

2-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-12-6-2-3-8-14(12)19-11-15(18)17-10-13-7-4-5-9-16-13/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUXFALCKPRMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

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